molecular formula C6H12O2S B3053882 Cyclohexanesulfinic Acid CAS No. 5675-01-4

Cyclohexanesulfinic Acid

Cat. No.: B3053882
CAS No.: 5675-01-4
M. Wt: 148.23 g/mol
InChI Key: RVAUVEOTZNLMQL-UHFFFAOYSA-N
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Description

Cyclohexanesulfinic acid is an organosulfur compound with the molecular formula C6H12O2S It is characterized by the presence of a sulfinic acid group attached to a cyclohexane ring

Mechanism of Action

Target of Action

Cyclohexanesulfinic Acid, a type of sulfonic acid, primarily targets molecules in chemical reactions. It is often used as a reagent in organic synthesis

Mode of Action

The mode of action of this compound is primarily through its role as a reagent in chemical reactions. It can participate in various reactions due to its sulfonic acid group. The specific interactions with its targets and the resulting changes are dependent on the particular reaction conditions and the other reactants involved .

Result of Action

The result of this compound’s action is primarily the formation of new compounds in chemical reactions. For example, it can be used in the synthesis of sulfonic esters . The molecular and cellular effects of its action would depend on the specific compounds formed and their interactions with biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature and pressure of the reaction environment. For example, the synthesis of sulfonic esters using this compound can be achieved under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfinic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanethiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to a solution of cyclohexanethiol in an appropriate solvent.

Industrial Production Methods: On an industrial scale, this compound can be produced by the sulfonation of cyclohexane using sulfur trioxide followed by hydrolysis. This method involves the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid, which is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclohexanesulfonic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to cyclohexanethiol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Cyclohexanesulfonic acid.

    Reduction: Cyclohexanethiol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanesulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Comparison with Similar Compounds

Cyclohexanesulfinic acid can be compared to other sulfinic acids and organosulfur compounds:

    Methanesulfinic acid: Similar in structure but with a methyl group instead of a cyclohexane ring. It is less sterically hindered and more reactive in certain reactions.

    Benzenesulfinic acid: Contains a benzene ring instead of a cyclohexane ring. It is more aromatic and has different reactivity patterns.

    Cyclohexanesulfonic acid: The fully oxidized form of this compound. It is more stable and less reactive in redox reactions.

This compound is unique due to its combination of a cyclohexane ring and a sulfinic acid group, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

cyclohexanesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAUVEOTZNLMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391235
Record name Cyclohexanesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5675-01-4
Record name Cyclohexanesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexanesulfinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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